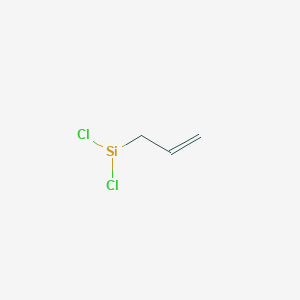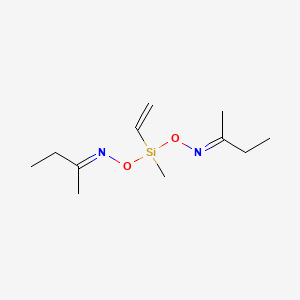
1,1'-二苯基-4,4'-联吡啶鎓二氯化物
描述
1,1’-Diphenyl-4,4’-bipyridinium Dichloride is a chemical compound with the molecular formula C22H18Cl2N2 and a molecular weight of 381.30 g/mol . It is known for its white to gray to brown powder or crystalline appearance . This compound is used in various scientific research applications due to its unique chemical properties.
科学研究应用
1,1’-Diphenyl-4,4’-bipyridinium Dichloride has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.
Medicine: Explored for its potential therapeutic applications, including its role as an antimicrobial agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
作用机制
Mode of Action
It is known that this compound can cause oxidative stress, which may result in mitochondrial toxicity and the induction of apoptosis and lipid peroxidation .
Biochemical Pathways
The compound’s ability to induce oxidative stress suggests that it may impact pathways related to oxidative stress response, lipid metabolism, and apoptosis .
Result of Action
It is known that this compound can cause oxidative stress, which may lead to mitochondrial toxicity, apoptosis, and lipid peroxidation .
生化分析
Biochemical Properties
1,1’-Diphenyl-4,4’-bipyridinium Dichloride has been found to interact with various enzymes, proteins, and other biomolecules. It is known to undergo photo- and thermal-induced electron transfer, exhibiting photochromic and thermochromic behaviors . This property allows it to interact with various biomolecules in unique ways, influencing biochemical reactions .
Cellular Effects
The effects of 1,1’-Diphenyl-4,4’-bipyridinium Dichloride on cells are diverse. It has been found to cause oxidative stress, which may result in mitochondrial toxicity and the induction of apoptosis and lipid peroxidation . This can have significant impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 1,1’-Diphenyl-4,4’-bipyridinium Dichloride exerts its effects through various mechanisms. It is known to bind with biomolecules, inhibit or activate enzymes, and cause changes in gene expression . The exact mechanism of action is complex and depends on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1’-Diphenyl-4,4’-bipyridinium Dichloride can change over time. It has been observed that its luminescence properties can be switched by UV-vis light irradiation or by heating to 90 °C . This suggests that the compound’s stability, degradation, and long-term effects on cellular function can be influenced by environmental conditions .
Dosage Effects in Animal Models
The effects of 1,1’-Diphenyl-4,4’-bipyridinium Dichloride can vary with different dosages in animal models. High doses of the compound have been found to be harmful, causing respiratory irritation, suspected damage to fertility or the unborn child, and damage to organs .
Metabolic Pathways
1,1’-Diphenyl-4,4’-bipyridinium Dichloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specific pathways it is involved in depend on the biochemical context.
Transport and Distribution
1,1’-Diphenyl-4,4’-bipyridinium Dichloride is transported and distributed within cells and tissues in a manner that depends on its chemical properties and the specific biological context . It may interact with transporters or binding proteins, and its localization or accumulation can be influenced by these interactions .
Subcellular Localization
The subcellular localization of 1,1’-Diphenyl-4,4’-bipyridinium Dichloride can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . The specific localization of the compound can influence its biochemical interactions and effects .
准备方法
Synthetic Routes and Reaction Conditions: 1,1’-Diphenyl-4,4’-bipyridinium Dichloride can be synthesized through the reaction of 4,4’-bipyridine with diphenylchloromethane under reflux conditions . The reaction typically involves heating the mixture in an organic solvent such as acetonitrile for several hours to ensure complete reaction.
Industrial Production Methods: Industrial production of 1,1’-Diphenyl-4,4’-bipyridinium Dichloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions: 1,1’-Diphenyl-4,4’-bipyridinium Dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium cations.
Reduction: It can be reduced to form bipyridinium radicals.
Substitution: The compound can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used.
Major Products Formed:
Oxidation: Bipyridinium cations.
Reduction: Bipyridinium radicals.
Substitution: Various substituted bipyridinium derivatives.
相似化合物的比较
Paraquat Dichloride: Known for its herbicidal properties and similar redox behavior.
Methyl Viologen Dichloride: Another bipyridinium compound with applications in redox chemistry and as a herbicide.
Uniqueness: 1,1’-Diphenyl-4,4’-bipyridinium Dichloride is unique due to its diphenyl substitution, which imparts distinct chemical properties and enhances its stability compared to other bipyridinium compounds .
属性
IUPAC Name |
1-phenyl-4-(1-phenylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2.2ClH/c1-3-7-21(8-4-1)23-15-11-19(12-16-23)20-13-17-24(18-14-20)22-9-5-2-6-10-22;;/h1-18H;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZVUWLOZBMPLX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=CC=C4.[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446252 | |
| Record name | 1,1'-Diphenyl-4,4'-bipyridinium Dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47369-00-6 | |
| Record name | 1,1'-Diphenyl-4,4'-bipyridinium Dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-Diphenyl-4,4'-bipyridinium Dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1,1'-Diphenyl-4,4'-bipyridinium Dichloride influence its ability to form charge-transfer complexes with 9,10-bis(3,5-dihydroxyphenyl)anthracene (BDHA)?
A1: The research article highlights that 1,1'-Diphenyl-4,4'-bipyridinium Dichloride acts as an electron acceptor when combined with BDHA, which serves as the electron donor. While the paper doesn't delve into the specific structural reasons behind this interaction, it reveals a key finding: unlike its counterpart, 1,1′-dimethyl-4,4′-bipyridinium dichloride (MVCl2), the diphenyl derivative forms an achiral CT complex with BDHA. This suggests that the bulky phenyl groups in 1,1'-Diphenyl-4,4'-bipyridinium Dichloride likely hinder the specific intermolecular interactions needed for chiral crystallization observed in the BDHA/MVCl2 complex []. Further investigation into the spatial arrangement and electronic properties of these complexes could elucidate the structure-activity relationship in detail.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Ethylene bis[[R-[R*,R*]]-12-hydroxyoleate]](/img/structure/B1588755.png)




